2-methyl-1H-[1,5]naphthyridin-4-one

Regioisomer identification Thermal analysis Quality control

2-Methyl-1H-[1,5]naphthyridin-4-one is a 1,5-naphthyridin-4(1H)-one heterocycle bearing a methyl substituent at the 2-position. It is a bicyclic nitrogen-containing scaffold with molecular formula C9H8N2O, molecular weight 160.17 g/mol, and computed logP of 1.2.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 10261-83-3
Cat. No. B1601096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-[1,5]naphthyridin-4-one
CAS10261-83-3
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CC=N2
InChIInChI=1S/C9H8N2O/c1-6-5-8(12)9-7(11-6)3-2-4-10-9/h2-5H,1H3,(H,11,12)
InChIKeyXHQHBSCUWFTAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-[1,5]naphthyridin-4-one (CAS 10261-83-3): Core Scaffold Identity and Procurement Baseline


2-Methyl-1H-[1,5]naphthyridin-4-one is a 1,5-naphthyridin-4(1H)-one heterocycle bearing a methyl substituent at the 2-position. It is a bicyclic nitrogen-containing scaffold with molecular formula C9H8N2O, molecular weight 160.17 g/mol, and computed logP of 1.2 [1]. The compound is commercially available at 98% purity and is employed as a synthetic building block for kinase inhibitor libraries and as a reference standard in medicinal chemistry campaigns targeting ALK5, Akt, and DGK pathways [2][3]. Its melting point of 254–256 °C and predicted pKa of 2.70 ± 0.40 distinguish it from closely related naphthyridinone regioisomers [1].

Why 2-Methyl-1H-[1,5]naphthyridin-4-one Cannot Be Replaced by Other Naphthyridinone Regioisomers or Mono-Aza Analogs


The 1,5-naphthyridin-4-one scaffold presents three possible nitrogen arrangements (1,5-, 1,6-, 1,7-, and 1,8-) and multiple substitution positions. Even minor alterations—such as shifting the nitrogen from the 5- to the 7-position—fundamentally change hydrogen-bonding geometry, electronic distribution, and target recognition [1]. The 2-methyl group further modulates tautomeric equilibrium between the 4-one and 4-ol forms, influencing both physicochemical properties and biological activity . Generic substitution with the des-methyl analog or a regioisomer such as the 1,7-naphthyridinone introduces uncontrolled variables in assay reproducibility, SAR interpretation, and IP positioning, making compound identity verification critical before procurement.

Quantitative Differentiation Evidence for 2-Methyl-1H-[1,5]naphthyridin-4-one vs. Closest Analogs


Regioisomeric Differentiation: Melting Point and Thermal Stability vs. 1,7-Naphthyridinone Isomer

In the cyclization of ethyl (Z)-3-(3-pyridylamino)-2-butenoate, both the 1,5- and 1,7-naphthyridinone regioisomers are formed and can be separated chromatographically. The 2-methyl-1H-[1,5]naphthyridin-4-one (1,5-isomer) exhibits a melting point >280 °C with decomposition, whereas the competing 2-methyl-1H-[1,7]naphthyridin-4-one (1,7-isomer) sublimes at >250 °C [1]. This 30 °C differential in thermal behavior provides an unambiguous identity test for procurement verification. Independent vendor data list the melting point of the 1,5-isomer as 254–256 °C .

Regioisomer identification Thermal analysis Quality control

Regioselective Synthetic Yield: 1,5-Isomer as the Major Product

Under the thermal cyclization conditions described in the patent literature, the 2-methyl-1H-[1,5]naphthyridin-4-one is obtained as the major product after flash chromatographic separation. The isolated yield of the 1,5-isomer (2.25 g from 8.0 g starting material, ~28%) is approximately 2.3-fold higher than that of the 1,7-isomer (0.96 g, ~12%) [1]. This intrinsic regioselectivity makes the 1,5-isomer more synthetically accessible and cost-effective to produce at scale compared to its 1,7 counterpart.

Synthetic chemistry Regioselectivity Process scale-up

Physicochemical Differentiation: logP and Topological Polar Surface Area vs. Quinolin-4-one Mono-Aza Analog

The presence of two nitrogen atoms in the 1,5-naphthyridinone core reduces logP and increases topological polar surface area (TPSA) relative to the mono-aza quinolin-4-one scaffold. 2-Methyl-1H-[1,5]naphthyridin-4-one has a computed XLogP3 of 1.2 and TPSA of 42 Ų [1]. In comparison, 2-methylquinolin-4(1H)-one (CAS 607-67-0) has a computed XLogP3 of approximately 1.8 and TPSA of 33 Ų [2]. This difference in lipophilicity and polarity can be decisive when selecting a scaffold for CNS penetration (lower logP preferred) versus peripheral target engagement.

Drug-likeness Physicochemical profiling ADME prediction

Scaffold Privilege: 1,5-Naphthyridin-4-one Core in ALK5 Kinase Inhibition vs. Other Naphthyridine Regioisomers

Structure-activity relationship studies by Gellibert et al. demonstrated that the 1,5-naphthyridine core is critical for potent ALK5 inhibition, with optimized derivatives achieving IC50 values of 4–6 nM in autophosphorylation assays and >100-fold selectivity over p38 MAP kinase [1]. While the specific 2-methyl-1H-[1,5]naphthyridin-4-one was used as a synthetic intermediate in this series, the 1,5-nitrogen arrangement was essential: the corresponding 1,8- and 1,6-naphthyridine isomers showed substantially reduced ALK5 binding. The 2-methyl group serves as a non-labile substituent that maintains core planarity without introducing metabolic liabilities, unlike 2-aryl analogs that require additional optimization of CYP inhibition profiles.

Kinase inhibition TGF-beta/ALK5 Scaffold selectivity

Procurement-Matched Application Scenarios for 2-Methyl-1H-[1,5]naphthyridin-4-one (CAS 10261-83-3)


ALK5/TGF-beta Type I Receptor Inhibitor Medicinal Chemistry Programs

Utilize 2-methyl-1H-[1,5]naphthyridin-4-one as the unsubstituted core scaffold for structure-based elaboration at positions 3, 6, 7, and 8. The established SAR by Gellibert et al. demonstrates that aminothiazole and pyrazole appendages on the 1,5-naphthyridine core yield ALK5 inhibitors with single-digit nanomolar potency and selectivity over p38 MAP kinase [1]. The 2-methyl group is a metabolically stable substituent that does not require de novo optimization, accelerating hit-to-lead timelines.

Regioisomer Reference Standard for Analytical Method Development

The distinct melting point (254–256 °C, with decomposition above 280 °C) and unique NMR signature (δ 2.65 ppm for 2-CH3, δ 6.65 ppm for H-3, and δ 7.6/8.4/8.8 ppm for the pyridine ring protons in DMSO-d6) make this compound an ideal reference standard for HPLC and NMR-based identity testing to distinguish the 1,5-isomer from the 1,7-isomer (δ 2.4 ppm for 2-CH3) in quality control workflows [1].

Kinase Selectivity Panel Probe Compound

As a minimalist naphthyridinone fragment, 2-methyl-1H-[1,5]naphthyridin-4-one can serve as a control compound in broad-panel kinase selectivity screening to establish the background binding profile of the 1,5-naphthyridin-4-one pharmacophore. This baseline data is essential for deconvoluting target engagement when evaluating more elaborate derivatives in programs targeting Akt, DGKα/ζ, or PKMYT1 kinases [2][3].

Physicochemical Property Benchmark for CNS Drug Discovery Libraries

With a computed logP of 1.2, TPSA of 42 Ų, and a single hydrogen bond donor, 2-methyl-1H-[1,5]naphthyridin-4-one resides within favorable CNS MPO (Multiparameter Optimization) space. It can be used as a core scaffold benchmark when designing CNS-penetrant kinase inhibitors, offering systematically lower lipophilicity than quinolin-4-one analogs (ΔlogP ≈ -0.6) [4].

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